4'-Amino-3-nitrochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Amino-3-nitrochalcone is a derivative of chalcone, an organic compound belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 4’-Amino-3-nitrochalcone is distinguished by the presence of an amino group at the 4’ position and a nitro group at the 3 position on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol (EtOH) medium . The reaction proceeds under reflux conditions, and the product is usually purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of chalcones, including 4’-Amino-3-nitrochalcone, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts such as potassium carbonate (K2CO3) and basic alumina (Al2O3) can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Amino-3-nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: H2/Pd-C, ethanol, room temperature.
Oxidation: KMnO4, acidic medium, room temperature.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products:
- Reduction of the nitro group yields 4’-Amino-3-aminochalcone.
- Oxidation of the amino group yields 4’-Nitroso-3-nitrochalcone.
- Nitration yields 4’-Amino-3,5-dinitrochalcone.
Wissenschaftliche Forschungsanwendungen
4’-Amino-3-nitrochalcone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Amino-3-nitrochalcone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4’-Amino-3-nitrochalcone can be compared with other chalcone derivatives:
4’-Amino-3-chlorochalcone: Similar structure but with a chlorine atom instead of a nitro group, exhibiting different biological activities.
4’-Amino-3-methoxychalcone: Contains a methoxy group, showing variations in its chemical reactivity and applications.
4’-Amino-3-hydroxychalcone: The presence of a hydroxyl group enhances its antioxidant properties.
Eigenschaften
CAS-Nummer |
952578-25-5 |
---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(E)-1-(4-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12N2O3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H,16H2/b9-4+ |
InChI-Schlüssel |
UPORNSJTCPUYNK-RUDMXATFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.